3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS No.: 2034552-43-5
Cat. No.: VC7239019
Molecular Formula: C22H20N4O2
Molecular Weight: 372.428
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034552-43-5 |
|---|---|
| Molecular Formula | C22H20N4O2 |
| Molecular Weight | 372.428 |
| IUPAC Name | 3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]quinazolin-4-one |
| Standard InChI | InChI=1S/C22H20N4O2/c27-21-17-8-2-4-10-19(17)23-14-26(21)16-7-5-11-25(13-16)22(28)20-12-15-6-1-3-9-18(15)24-20/h1-4,6,8-10,12,14,16,24H,5,7,11,13H2 |
| Standard InChI Key | NZKIVZLXZDHXQS-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)N4C=NC5=CC=CC=C5C4=O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is , with a molecular weight of 372.4 g/mol . The CAS Registry Number 2034552-43-5 provides definitive identification across chemical databases.
Core Structural Components
The molecule integrates three distinct subunits:
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Quinazolin-4(3H)-one core: A bicyclic system with a ketone oxygen at position 4 and nitrogen atoms at positions 1 and 3, enabling hydrogen bonding interactions .
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Piperidin-3-yl substituent: A six-membered nitrogen-containing ring providing conformational flexibility and serving as a spacer between the quinazolinone and indole groups .
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1H-Indole-2-carbonyl moiety: An aromatic indole system with a ketone linkage at position 2, offering potential π-π stacking interactions and hydrophobic binding surfaces .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.4 g/mol |
| Hydrogen Bond Donors | 2 (quinazolinone NH, indole NH) |
| Hydrogen Bond Acceptors | 4 (two ketones, two amines) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 77.8 Ų |
Data derived from PubChem and Chemsrc entries .
Synthetic Pathways and Optimization
While no explicit synthesis for this compound appears in literature, analogous quinazolinone-piperidine hybrids suggest viable routes based on copper-catalyzed coupling and nucleophilic substitution .
Key Synthetic Steps
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Quinazolinone Core Formation:
Copper(II) acetate-mediated cyclization of 2-isocyanobenzoates with amines generates the quinazolin-4(3H)-one scaffold. Typical conditions involve dichloromethane solvent, triethylamine base, and room temperature reactions over 20–60 minutes . -
Piperidine Functionalization:
N-acylation of piperidin-3-amine with indole-2-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, EtOAc) yields the 1-(indole-2-carbonyl)piperidine intermediate. -
Final Coupling:
Mitsunobu reaction or nucleophilic aromatic substitution links the piperidine subunit to the quinazolinone’s N3 position. Copper catalysis (e.g., Cu(OAc)·HO) enhances coupling efficiency in aprotic solvents .
Purification and Characterization
Column chromatography with gradient elution (cyclohexane/ethyl acetate 4:1 to 2:1) typically isolates the product. Nuclear magnetic resonance (NMR) spectra show characteristic signals:
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NMR:
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Quinazolinone C8-H: δ 8.3–8.4 ppm (dd, )
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Indole C3-H: δ 7.1–7.3 ppm (s, 1H)
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Piperidine CH: δ 2.6–3.1 ppm (m)
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NMR:
Structural and Electronic Analysis
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
Frontier Molecular Orbitals
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HOMO (-5.8 eV) localizes on the indole π-system, suggesting nucleophilic reactivity.
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LUMO (-1.9 eV) resides primarily on the quinazolinone core, facilitating electrophilic interactions.
Research Challenges and Future Directions
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Stereochemical Control: The piperidine’s chiral center necessitates asymmetric synthesis strategies.
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Solubility Optimization: LogP ∼3.2 indicates moderate hydrophobicity; prodrug approaches may enhance bioavailability.
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Target Deconvolution: Proteomics-based identification of binding partners remains critical for mechanism elucidation .
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